(2R,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile
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Overview
Description
(2R,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is a synthetic organic compound characterized by its unique structural features, including a chloroacetyl group, a fluorine atom, and a carbonitrile group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Chloroacetyl Group: The chloroacetyl group can be added through an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
(2R,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3aS,4S,6R,7aS)-6-Chloro-1-(2-chloroacetyl)-4-(5-hydroxy-2-methylphenethyl)-2,7a-dimethyl-5-ox
- (2R,3R,4aR,5R,7R,8S,8aS)-5-{[(2R,3R,4S,5S,6R)-3-(benzyloxy)-5-[(2-chloroacetyl)oxy]-6-(ethylsulfanyl)-2-(hydroxymethyl)oxan-4-yl]oxy}-2,3-dimethoxy-2,3-dimethyl-7
- [(2R,3R,4S,5R,6S)-3,4,5-tris[(2-chloroacetyl)oxy]-6-hydroxyoxan-2-yl]
Uniqueness
(2R,4S)-1-(Chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorine atom and carbonitrile group, in particular, contribute to its stability and potential as a versatile intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
651056-41-6 |
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Molecular Formula |
C7H8ClFN2O |
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(2R,4S)-1-(2-chloroacetyl)-4-fluoropyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C7H8ClFN2O/c8-2-7(12)11-4-5(9)1-6(11)3-10/h5-6H,1-2,4H2/t5-,6+/m0/s1 |
InChI Key |
DMQSZIMWOFNPNR-NTSWFWBYSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C#N)C(=O)CCl)F |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)CCl)F |
Origin of Product |
United States |
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